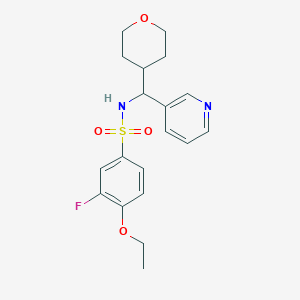![molecular formula C23H17BrN2O4S B2917100 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate CAS No. 477857-14-0](/img/structure/B2917100.png)
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate, also known as MPB, is a chemical compound that has been widely used in scientific research applications. MPB is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Researchers have synthesized a series of novel derivatives related to 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate by the reaction of certain phenylamine derivatives with various sulfonyl chlorides. The in vitro antimicrobial activity of these compounds was evaluated, showcasing their potential as antimicrobial agents. These compounds were characterized using several analytical techniques, providing insight into their structural and chemical properties (Mallikarjunaswamy et al., 2017).
Photovoltaic Performance
In the field of polymer solar cells (PSCs), derivatives of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate have been investigated for their photovoltaic performance. A specific derivative demonstrated significant improvements in power conversion efficiency, open circuit voltage, and short-circuit current compared to traditional electron acceptors used in PSCs. This suggests the compound's utility in enhancing solar cell efficiency (Jin et al., 2016).
Antimalarial and Anticancer Activities
Another study explored the antimalarial and anticancer activities of ether aryl sulfonic acid esters, including derivatives of the mentioned compound. The research indicated that certain derivatives exhibit superior antimalarial and anticancer properties, highlighting their potential therapeutic applications (Betts et al., 2006).
Protein Crosslinking and Affinity Labeling
Derivatives have also been used as high-yield photoreagents for protein crosslinking and affinity labeling, demonstrating their applicability in biochemical research. These compounds react quantitatively with amines upon irradiation with light, facilitating the study of protein interactions and functions (Jelenc et al., 1978).
Corrosion Inhibition
In material science, pyridopyrimidinones derivatives, structurally related to the compound , were synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media. The study provided valuable insights into the mechanisms of corrosion inhibition and the potential industrial applications of these compounds (Abdallah et al., 2018).
Mecanismo De Acción
While the specific mechanism of action for “4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate” is not available, related compounds such as triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Propiedades
IUPAC Name |
[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4S/c1-29-19-8-2-16(3-9-19)22-14-15-25-23(26-22)17-4-10-20(11-5-17)30-31(27,28)21-12-6-18(24)7-13-21/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKRSZBFKNUIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-bromobenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


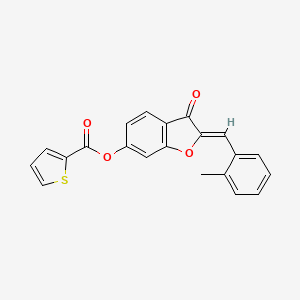
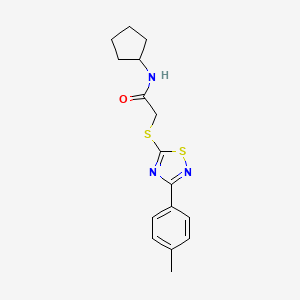
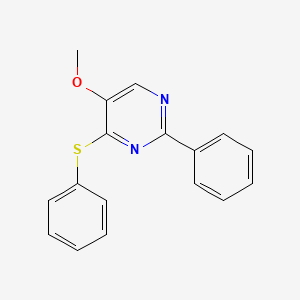
![2-[(2-Phenoxyethyl)thio]benzoic acid](/img/structure/B2917029.png)
![4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2917030.png)


![5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2917033.png)
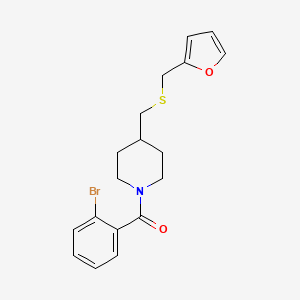
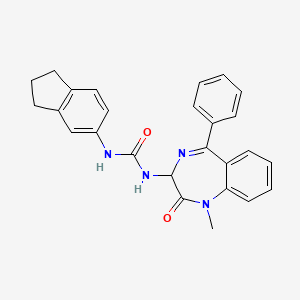
![1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2917036.png)

